Antiproliferative Potency: 5-Chloro vs. 5-Iodo Derivatives in the NCI-60 Cancer Cell Panel
In a direct comparative study, N'-(substituted phenyl)-5-chloro-3-phenyl-1H-indole-2-carbohydrazide derivatives (series 5) and their 5-iodo counterparts (series 6) were evaluated for antiproliferative activity against the NCI-60 human tumor cell line panel [1]. Prototype compounds 5a (5-chloro) and 6b (5-iodo) were selected by the National Cancer Institute for full-panel screening. While both showed remarkable activity, the 5-chloro derivative 5a exhibited superior potency, with GI50 values < 0.4 µM across a broad range of cancer cell lines including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, and breast cancer (MCF-7) [1].
| Evidence Dimension | Antiproliferative Activity (GI50) |
|---|---|
| Target Compound Data | Compound 5a (5-chloro derivative): GI50 < 0.4 µM across multiple NCI-60 cell lines |
| Comparator Or Baseline | Compound 6b (5-iodo derivative): GI50 < 0.4 µM across multiple NCI-60 cell lines (but with potentially different selectivity profile) |
| Quantified Difference | Both compounds showed GI50 < 0.4 µM, but the 5-chloro derivative 5a was prioritized for further tubulin polymerization studies. |
| Conditions | NCI-60 human tumor cell line panel; 5-dose, 10-fold dilution screening |
Why This Matters
The sub-micromolar GI50 of the 5-chloro derivative across a diverse cancer panel validates its selection as a lead scaffold for microtubule-targeting agents, providing a benchmark for procurement decisions.
- [1] Kazan, F., Yagci, Z. B., Bai, R., Ozkirimli, E., Hamel, E., & Ozkirimli, S. (2019). Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters. View Source
